molecular formula C22H21N5O B7634711 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine

4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine

Cat. No. B7634711
M. Wt: 371.4 g/mol
InChI Key: LZCKLWMRLZFZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine, also known as PQPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PQPM belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer research, 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been shown to inhibit the activity of CK2, which is involved in the regulation of cell growth and proliferation. In inflammation, 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In neurological disorders, 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been shown to protect neurons from oxidative stress and apoptosis by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been shown to have various biochemical and physiological effects depending on the application. In cancer research, 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been shown to inhibit the growth and proliferation of cancer cells. In inflammation, 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been shown to protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine in lab experiments is its high potency and selectivity towards specific enzymes and signaling pathways. This allows for more precise and targeted studies. However, one limitation of using 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine is its potential toxicity and side effects, which need to be carefully monitored and controlled.

Future Directions

There are several future directions for the study of 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine. One direction is to further investigate its potential as a therapeutic agent in cancer, inflammation, and neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to better understand its efficacy and safety. Additionally, the development of novel derivatives of 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine with improved potency and selectivity could also be explored.

Synthesis Methods

The synthesis of 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine involves the reaction of 2-(pyrazol-1-ylmethyl)morpholine with 4-phenylquinazoline-2-amine. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.

Scientific Research Applications

4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has shown promising results as an inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has also been studied for its anti-inflammatory properties, where it has shown to inhibit the production of pro-inflammatory cytokines. In neurological disorders, 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been studied for its potential as a neuroprotective agent, where it has shown to protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

4-(4-phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-2-7-17(8-3-1)21-19-9-4-5-10-20(19)24-22(25-21)26-13-14-28-18(15-26)16-27-12-6-11-23-27/h1-12,18H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCKLWMRLZFZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)CN5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine

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